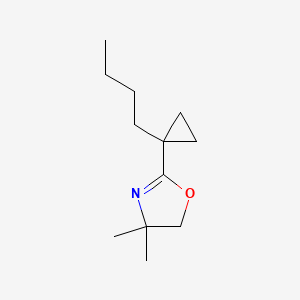
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is an organic compound that features a cyclopropyl group attached to an oxazole ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole typically involves the formation of the cyclopropyl group followed by its attachment to the oxazole ring. One common method involves the use of cyclopropanation reactions, where alkenes are converted into cyclopropanes using reagents such as diazomethane or Simmons-Smith reagents . The cyclopropyl group is then introduced to the oxazole ring through a series of substitution reactions under controlled conditions.
Industrial Production Methods
Industrial production of this compound may involve large-scale cyclopropanation reactions followed by purification and isolation of the desired product. The use of catalysts and optimized reaction conditions can enhance the yield and efficiency of the production process.
化学反応の分析
Types of Reactions
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the oxazole ring to its reduced form.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives.
科学的研究の応用
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: The compound’s unique structure makes it a candidate for studying biological interactions and mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism by which 2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole exerts its effects involves interactions with molecular targets and pathways. The cyclopropyl group can interact with enzymes and receptors, influencing biological processes. The oxazole ring may also play a role in binding to specific sites, modulating the compound’s activity.
類似化合物との比較
Similar Compounds
Cyclopropane: A simple cycloalkane with a three-membered ring.
Cyclobutane: A four-membered ring cycloalkane.
Oxazole: A five-membered ring containing oxygen and nitrogen.
Uniqueness
2-(1-Butylcyclopropyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole is unique due to the combination of a cyclopropyl group and an oxazole ring, which imparts distinct chemical and biological properties. This combination is not commonly found in other compounds, making it a valuable subject of study.
特性
CAS番号 |
918522-84-6 |
|---|---|
分子式 |
C12H21NO |
分子量 |
195.30 g/mol |
IUPAC名 |
2-(1-butylcyclopropyl)-4,4-dimethyl-5H-1,3-oxazole |
InChI |
InChI=1S/C12H21NO/c1-4-5-6-12(7-8-12)10-13-11(2,3)9-14-10/h4-9H2,1-3H3 |
InChIキー |
PCKJOVKAIWKKCK-UHFFFAOYSA-N |
正規SMILES |
CCCCC1(CC1)C2=NC(CO2)(C)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


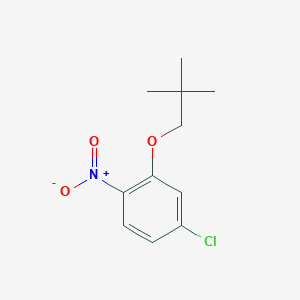


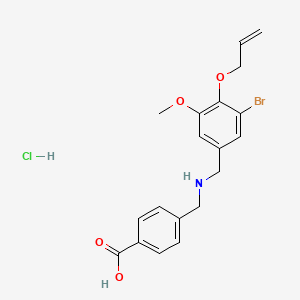
![4-{5-[2-(2,5-Dioxopyrrolidin-1-yl)ethoxy]pyridin-2-yl}benzonitrile](/img/structure/B12625909.png)
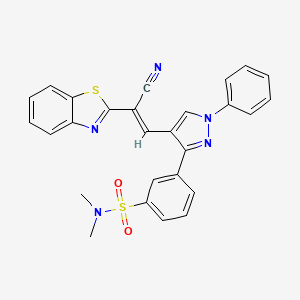
![N-[(2S)-1-[2-(dimethylamino)ethylamino]-1-oxo-3-phenylpropan-2-yl]-4-(1H-indole-3-carbonyl)piperazine-1-carboxamide](/img/structure/B12625941.png)
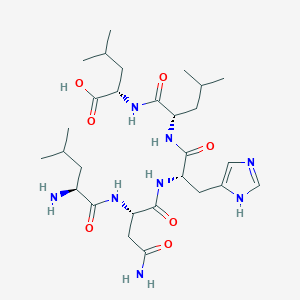
![methyl 2-[[2-[[(8R,9S,10R,13S,14S,17S)-17-hydroxy-10,13,17-trimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-ylidene]amino]oxyacetyl]amino]-2-phenylacetate](/img/structure/B12625952.png)
![N-(4-ethoxyphenyl)-2-{2-[4-(2-fluorophenyl)piperazin-1-yl]-4-oxo-4,5-dihydro-1H-imidazol-5-yl}acetamide](/img/structure/B12625953.png)
![6-(2-Chlorophenyl)-4-ethoxypyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12625965.png)
![1-[Cyclohexylidene(phenyl)methyl]-3-phenyl-1H-indene](/img/structure/B12625968.png)
![Cyclopropanamine, 1-[3-(4-morpholinyl)phenyl]-](/img/structure/B12625970.png)
![3-(Trifluoromethyl)-6,7-dihydro-5H-cyclopenta[B]pyridin-5-amine](/img/structure/B12625988.png)
